3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC16304814
Molecular Formula: C26H26ClN5O2S2
Molecular Weight: 540.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H26ClN5O2S2 |
|---|---|
| Molecular Weight | 540.1 g/mol |
| IUPAC Name | (5Z)-3-[(2-chlorophenyl)methyl]-5-[[2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C26H26ClN5O2S2/c1-3-29-11-13-30(14-12-29)23-19(24(33)31-10-6-7-17(2)22(31)28-23)15-21-25(34)32(26(35)36-21)16-18-8-4-5-9-20(18)27/h4-10,15H,3,11-14,16H2,1-2H3/b21-15- |
| Standard InChI Key | NWQKBUGNRYMRBA-QNGOZBTKSA-N |
| Isomeric SMILES | CCN1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CC=C5Cl |
| Canonical SMILES | CCN1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5Cl |
Introduction
Synthesis
The synthesis of this compound typically involves multi-step organic reactions combining heterocyclic chemistry and functional group modifications. General steps may include:
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Formation of Thiazolidinone Core:
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Reaction of a chlorobenzyl derivative with thiourea or related precursors under basic conditions to form the thiazolidinone ring.
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Introduction of Pyrido[1,2-a]pyrimidinone Framework:
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Cyclization reactions involving pyridine derivatives and urea or guanidine compounds.
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Coupling via Methylene Bridge:
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Use of aldehydes or ketones to introduce the methylene linkage between the two heterocyclic cores.
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Substitution with Piperazine Derivatives:
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Nucleophilic substitution reactions to attach the ethylpiperazine group.
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Example Reaction Scheme:
| Step | Reagents & Conditions | Yield (%) |
|---|---|---|
| 1 | Chlorobenzaldehyde + Thiourea + Base | ~75 |
| 2 | Pyridine derivative + Urea + Acid Catalyst | ~80 |
| 3 | Aldehyde + Thiazolidinone Intermediate | ~70 |
| 4 | Ethylpiperazine + Pyrido[1,2-a]pyrimidinone Core | ~85 |
Biological Activity
Compounds with similar structural motifs have been studied extensively for their biological activities. The following potential applications are hypothesized for this molecule:
a) Antimicrobial Activity
The presence of sulfur (thioxo group) and nitrogen-rich heterocycles often confers antibacterial and antifungal properties. Similar compounds have shown activity against Gram-positive and Gram-negative bacteria.
b) Anti-inflammatory Potential
Molecular docking studies on related compounds suggest inhibition of enzymes such as 5-lipoxygenase (5-LOX), which is involved in inflammation pathways.
d) Antiviral Activity
Pyrido[1,2-a]pyrimidine derivatives have been explored as inhibitors of viral polymerases, suggesting potential utility in treating viral infections.
Characterization Techniques
To confirm the structure and purity of this compound, standard analytical techniques are employed:
a) Spectroscopic Methods
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NMR (1H & 13C): To identify chemical shifts corresponding to aromatic protons, methylene groups, and piperazine substituents.
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IR Spectroscopy: Detection of functional groups such as C=O (carbonyl), C=N (imine), and C-S (thioxo).
b) Mass Spectrometry
Determination of molecular weight and fragmentation patterns to confirm molecular formula.
c) X-Ray Crystallography
For detailed three-dimensional structural analysis and confirmation of Z-isomer configuration.
Potential Applications
This compound is a candidate for further development in pharmaceutical research due to its diverse functional groups and structural complexity. Potential applications include:
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Development as an anti-inflammatory drug targeting LOX enzymes.
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Exploration as an antimicrobial agent against resistant bacterial strains.
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Investigation into anticancer mechanisms through enzyme inhibition or DNA interaction.
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Screening for antiviral activity against RNA polymerase-dependent viruses.
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